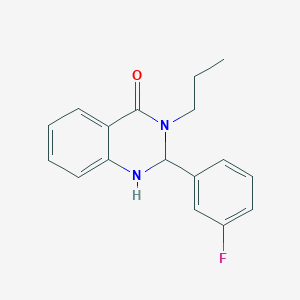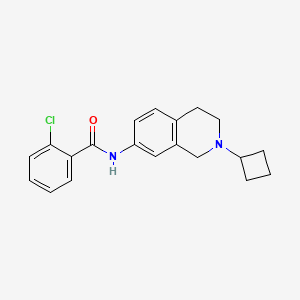![molecular formula C30H27N3 B5051613 6-[4-(diphenylmethyl)-1-piperazinyl]phenanthridine](/img/structure/B5051613.png)
6-[4-(diphenylmethyl)-1-piperazinyl]phenanthridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[4-(diphenylmethyl)-1-piperazinyl]phenanthridine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the phenanthridine family and has been found to exhibit a range of biochemical and physiological effects.
科学研究应用
6-[4-(diphenylmethyl)-1-piperazinyl]phenanthridine has been found to have a range of potential applications in scientific research. One of the primary areas of interest is in the study of neurological disorders such as Parkinson's disease and Alzheimer's disease. This compound has been shown to have neuroprotective effects and may be able to prevent or slow the progression of these diseases.
Another area of interest is in the study of cancer. 6-[4-(diphenylmethyl)-1-piperazinyl]phenanthridine has been found to have anticancer properties and may be able to inhibit the growth and spread of cancer cells. Additionally, this compound has been studied for its potential use as an antiviral agent.
作用机制
The mechanism of action of 6-[4-(diphenylmethyl)-1-piperazinyl]phenanthridine is not fully understood, but it is believed to involve the modulation of various signaling pathways and the inhibition of certain enzymes. This compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism. Additionally, it has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
6-[4-(diphenylmethyl)-1-piperazinyl]phenanthridine has been found to have a range of biochemical and physiological effects. In addition to its neuroprotective and anticancer properties, this compound has been shown to have anti-inflammatory and antioxidant effects. It may also be able to improve cognitive function and memory.
实验室实验的优点和局限性
One of the primary advantages of using 6-[4-(diphenylmethyl)-1-piperazinyl]phenanthridine in lab experiments is its potential for a wide range of applications. This compound has been shown to have neuroprotective, anticancer, antiviral, anti-inflammatory, and antioxidant properties, making it a versatile tool for researchers.
However, there are also some limitations to using this compound in lab experiments. One of the primary limitations is its relatively low solubility in water, which can make it difficult to work with in certain applications. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
未来方向
There are many potential future directions for research on 6-[4-(diphenylmethyl)-1-piperazinyl]phenanthridine. One area of interest is in the development of new treatments for neurological disorders such as Parkinson's disease and Alzheimer's disease. This compound has shown promise in preclinical studies and may be able to slow or prevent the progression of these diseases.
Another area of interest is in the study of cancer. 6-[4-(diphenylmethyl)-1-piperazinyl]phenanthridine has been found to have anticancer properties and may be able to inhibit the growth and spread of cancer cells. Further research is needed to determine the full potential of this compound as a cancer treatment.
Overall, 6-[4-(diphenylmethyl)-1-piperazinyl]phenanthridine is a promising compound with a range of potential applications in scientific research. Further research is needed to fully understand its mechanism of action and potential side effects, but it has the potential to be a valuable tool for researchers in a variety of fields.
合成方法
The synthesis of 6-[4-(diphenylmethyl)-1-piperazinyl]phenanthridine involves a multi-step process that starts with the reaction of 1,2-phenylenediamine with 4-chloro-3-nitrobenzyl chloride to form 4-chloro-3-nitrophenyl-1,2-phenylenediamine. This intermediate is then reacted with diphenylmethylpiperazine to form the final product, 6-[4-(diphenylmethyl)-1-piperazinyl]phenanthridine.
属性
IUPAC Name |
6-(4-benzhydrylpiperazin-1-yl)phenanthridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N3/c1-3-11-23(12-4-1)29(24-13-5-2-6-14-24)32-19-21-33(22-20-32)30-27-17-8-7-15-25(27)26-16-9-10-18-28(26)31-30/h1-18,29H,19-22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRQZCAODMCVLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3C4=CC=CC=C42)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[1-(3-ethoxybenzyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide](/img/structure/B5051532.png)
![N-{4-[(benzylamino)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B5051533.png)
![methyl (3-{[1-(3-chloro-4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B5051538.png)
![3-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5051544.png)
![N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-(3,5-dimethylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5051549.png)

![1-adamantyl[(4-biphenylylcarbonyl)amino]acetic acid](/img/structure/B5051565.png)


![1-ethyl-4-[5-(4-ethylphenyl)-1,3-oxazol-2-yl]pyridinium 4-methylbenzenesulfonate](/img/structure/B5051578.png)


![N-[2-(1-azepanylmethyl)-1-methyl-1H-benzimidazol-5-yl]propanamide](/img/structure/B5051622.png)